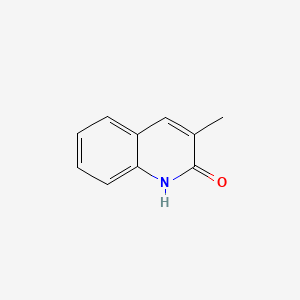

3-Methylcarbostyril

Descripción

Propiedades

IUPAC Name |

3-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYSUXIHCXBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949939 | |

| Record name | 3-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2721-59-7 | |

| Record name | 3-Methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Methylcarbostyril from α-Methyl-Cinnamoyl Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylcarbostyril (3-methyl-2(1H)-quinolone), a valuable heterocyclic compound, from α-methyl-cinnamoyl derivatives. This document details the synthetic pathways, experimental protocols, reaction mechanisms, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Carbostyrils, also known as 2(1H)-quinolones, represent a significant class of nitrogen-containing heterocyclic compounds. Their scaffold is a core structural motif in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The 3-methyl-substituted carbostyril, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. This guide focuses on a key synthetic route to this compound, involving the intramolecular cyclization of α-methyl-cinnamoyl derivatives, primarily through Friedel-Crafts acylation.

Synthetic Pathways

The synthesis of this compound from α-methyl-cinnamoyl derivatives is a multi-step process that begins with the formation of the α-methyl-cinnamoyl precursor, followed by its cyclization. The overall workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

This guide will detail the experimental protocols for the synthesis of the α-methyl-cinnamoyl anilide precursor and its subsequent cyclization to the target molecule, this compound.

Experimental Protocols

Synthesis of α-Methyl-Cinnamic Acid

A common precursor for the synthesis of α-methyl-cinnamoyl derivatives is α-methyl-cinnamic acid. It can be synthesized via a Knoevenagel-Doebner condensation.

Protocol: Knoevenagel-Doebner Condensation

-

Reactants: Aromatic aldehyde (e.g., benzaldehyde), succinic anhydride (B1165640), and a base (e.g., sodium hydroxide).

-

Procedure:

-

A mixture of the aromatic aldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (B78521) (2.5 mmol) is placed in a suitable reaction vessel.

-

The mixture is thoroughly mixed.

-

The reaction can be carried out under microwave irradiation (e.g., 600 W) for a time monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the reaction mixture is acidified with dilute hydrochloric acid (HCl), leading to the precipitation of the product.

-

The solid product is isolated by filtration and washed with water.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Synthesis of α-Methyl-Cinnamoyl Anilide (α-Methyl-Cinnamanilide)

The α-methyl-cinnamic acid is then converted to its anilide derivative through an amidation reaction.

Protocol: Amidation of α-Methyl-Cinnamic Acid

-

Reactants: α-Methyl-cinnamic acid, aniline (B41778), and a coupling agent (e.g., thionyl chloride followed by amine addition, or a carbodiimide).

-

Procedure using Thionyl Chloride:

-

α-Methyl-cinnamic acid is refluxed with an excess of thionyl chloride to form the corresponding acyl chloride.

-

The excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude α-methyl-cinnamoyl chloride is then dissolved in an inert solvent (e.g., dry benzene (B151609) or toluene).

-

Aniline, dissolved in the same solvent, is added dropwise to the solution of the acyl chloride with stirring.

-

The reaction mixture is stirred for several hours at room temperature or with gentle heating.

-

The resulting mixture is washed with dilute acid (to remove excess aniline) and then with water.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is evaporated to yield the α-methyl-cinnamoyl anilide.

-

The product can be purified by recrystallization.

-

Intramolecular Cyclization to this compound

The final step is the intramolecular Friedel-Crafts acylation of the α-methyl-cinnamoyl anilide to yield this compound.

Protocol 1: Aluminum Chloride Catalyzed Cyclization

-

Reactants: α-Methyl-cinnamoyl anilide, anhydrous aluminum chloride (AlCl₃), and a solvent (e.g., chlorobenzene).

-

Procedure:

-

α-Methyl-cinnamoyl anilide (1.5 g) is dissolved in chlorobenzene (B131634) (25 ml).

-

Anhydrous aluminum chloride (4 g) is added to the solution.

-

The reaction mixture is heated at 95°C for 3 hours.[1]

-

After cooling, the reaction mixture is poured onto a mixture of ice and dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., chloroform).

-

The combined organic layers are dried over an anhydrous salt and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to isolate this compound.[1]

-

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization (Proposed)

-

Reactants: α-Methyl-cinnamoyl anilide and polyphosphoric acid.

-

General Procedure:

-

α-Methyl-cinnamoyl anilide is added to an excess of polyphosphoric acid.

-

The mixture is heated with stirring to a temperature typically ranging from 100 to 140°C.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.

-

The solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The crude product is dried and can be purified by recrystallization.

-

Reaction Mechanism

The cyclization of α-methyl-cinnamoyl anilide to this compound proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) mechanism.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and facilitating the formation of a resonance-stabilized acylium ion.

-

Intramolecular Electrophilic Attack: The electron-rich aniline ring acts as a nucleophile and attacks the electrophilic acylium ion carbon in an intramolecular fashion, forming a six-membered ring and a sigma complex (arenium ion).

-

Rearomatization: A proton is lost from the carbon atom where the substitution occurred, restoring the aromaticity of the ring and yielding the final product, this compound.

Data Presentation

The following table summarizes the quantitative data found in the literature for the synthesis of this compound.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-Methyl-cinnamartilide | Anhydrous AlCl₃ | Chlorobenzene | 95 | 3 | 73 | [1] |

Note: Further research is required to obtain more extensive quantitative data for different reaction conditions and catalysts to allow for a more comprehensive comparison.

Signaling Pathways and Biological Context

While there is no specific literature detailing the involvement of this compound in signaling pathways, the broader class of quinolone molecules is known to play a significant role in bacterial cell-to-cell communication, a process known as quorum sensing.

A well-studied example is the Pseudomonas Quinolone Signal (PQS) system in the opportunistic pathogen Pseudomonas aeruginosa. PQS and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), are signaling molecules that regulate the expression of virulence factors. It is important to note that PQS molecules are structurally distinct from this compound, being 2-alkyl-3-hydroxy-4-quinolones.

Caption: Simplified Pseudomonas Quinolone Signal (PQS) pathway.

The study of synthetic carbostyril derivatives like this compound for potential modulation of such bacterial signaling pathways or for other therapeutic targets remains an active area of research in drug development.

Conclusion

The synthesis of this compound via the intramolecular cyclization of α-methyl-cinnamoyl derivatives is a robust and effective method. The use of Lewis acids such as anhydrous aluminum chloride provides good yields, and alternative reagents like polyphosphoric acid show promise for this transformation. This technical guide provides researchers and scientists with the foundational knowledge and detailed protocols necessary to synthesize this important carbostyril derivative, facilitating further exploration of its potential applications in medicinal chemistry and drug discovery. The rich biological context of the broader quinolone class suggests that this compound and its derivatives are worthy of continued investigation as potential therapeutic agents.

References

Spectroscopic Analysis of 3-Methylcarbostyril: An In-depth Technical Guide

Introduction

3-Methylcarbostyril, also known as 3-methyl-2(1H)-quinolinone, is a heterocyclic organic compound with a quinolinone core. This structure is a key scaffold in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. This guide provides a detailed technical overview of the spectroscopic analysis of this compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a foundational understanding for researchers, scientists, and drug development professionals. The data presented herein is based on established spectroscopic principles and data from analogous structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its cyclic amide (lactam) structure, the aromatic ring, and the methyl group.

Predicted IR Spectral Data

The expected characteristic absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3200 - 3000 | Medium, Broad | N-H stretching vibration of the amide |

| 3100 - 3010 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Weak to Medium | Aliphatic C-H stretching (methyl group) |

| ~1660 | Strong | C=O (Amide I band) stretching of the lactam |

| 1600 - 1450 | Medium to Strong | C=C stretching vibrations within the aromatic ring |

| ~1590 | Medium | N-H bending vibration of the amide |

| 860 - 680 | Strong | Aromatic C-H out-of-plane bending |

Note: The exact positions of the peaks can vary depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for IR Spectroscopy (Solid Sample)

A common and effective method for analyzing a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

-

Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a uniform dispersion of the sample within the KBr matrix. The resulting mixture should be a fine, homogeneous powder.

-

-

Pellet Formation :

-

Transfer a small amount of the powdered mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

-

Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships.

¹H NMR Spectral Data

The proton NMR spectrum of this compound will show distinct signals for the N-H proton, the four protons on the aromatic ring, the vinylic proton, and the three protons of the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~11.5 - 12.5 | Singlet, Broad | 1H | N-H |

| ~7.8 - 7.2 | Multiplet | 4H | Ar-H |

| ~7.6 | Singlet | 1H | H-4 (Vinylic) |

| ~2.2 | Singlet | 3H | -CH₃ |

Note: The solvent used can significantly affect the chemical shift of the labile N-H proton. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹³C NMR Spectral Data

Due to the lack of symmetry in the this compound molecule, the ¹³C NMR spectrum is expected to display ten distinct signals, one for each carbon atom.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~162 | C=O (C-2) |

| ~140 - 115 | Aromatic & Vinylic Carbons (8 signals) |

| ~18 | -CH₃ |

Note: The assignments for the aromatic and vinylic carbons can be definitively determined using 2D NMR techniques such as HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1]

-

Sample Preparation :

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[1][2] The choice of solvent is critical as it must completely dissolve the compound.[2]

-

Ensure the solution is homogeneous. Gentle vortexing or sonication can aid dissolution.[2]

-

Sample Filtration and Transfer :

-

To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution.[1] A common method is to pass the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

The final sample height in the NMR tube should be between 4 to 5 cm.[2]

-

-

Data Acquisition :

-

Wipe the outside of the NMR tube to remove any dust or fingerprints.[2]

-

Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

The spectrometer will then perform locking (stabilizing the magnetic field using the deuterium (B1214612) signal from the solvent), shimming (optimizing the magnetic field homogeneity), and tuning the probe to the desired nucleus (¹H or ¹³C).[2]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and collect the data.

-

Workflow for Spectroscopic Analysis

The logical flow from sample to final structure elucidation using spectroscopic methods is illustrated below.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

The combined application of IR and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. IR spectroscopy confirms the presence of key functional groups such as the amide N-H and carbonyl, while ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms in the molecular structure. The detailed protocols and predictive data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, quality control, and development of quinolinone-based compounds.

References

- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Methylcarbostyril and its Isomers

Abstract: This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthesis of 3-Methylcarbostyril and its structural isomers. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the systematic naming of isomers based on the quinolin-2(1H)-one and isoquinolin-1(2H)-one scaffolds, presents quantitative data in structured tables, and includes a detailed experimental protocol for a representative synthesis. Visualizations are provided to clarify isomer classifications and experimental workflows.

Introduction to Carbostyril and its Isomers

The term "carbostyril" is a common name for the heterocyclic compound whose systematic IUPAC name is quinolin-2(1H)-one (CAS: 59-31-4).[1] This structure consists of a benzene (B151609) ring fused to a pyridin-2-one ring. It exists in tautomeric equilibrium with its enol form, 2-hydroxyquinoline, though the keto (lactam) form is predominant. The carbostyril scaffold is a significant pharmacophore found in various biologically active molecules.

Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is crucial in medicinal chemistry as different isomers can exhibit distinct pharmacological and toxicological profiles. For this compound (C₁₀H₉NO), several structural isomers are possible. These can be broadly categorized as:

-

Positional Isomers of the Carbostyril Core: The methyl group is located at different positions on the quinolin-2(1H)-one framework.

-

Isomers of the Isocarbostyril Core: The parent structure is isoquinolin-1(2H)-one, with the methyl group at various positions.

This guide will systematically explore these isomers, providing their correct IUPAC nomenclature and available physicochemical data.

Isomers Based on the Carbostyril (Quinolin-2(1H)-one) Core

The numbering of the quinolin-2(1H)-one ring system begins at the nitrogen atom and proceeds around the heterocyclic ring before continuing to the fused benzene ring. The principal functional group is the ketone (one) at position 2, which is indicated in the parent name.

Physicochemical Properties

The position of the methyl group significantly influences the physical properties of the molecule, such as melting point and polarity. The table below summarizes the IUPAC names and available data for the N-methyl and C-methyl positional isomers of quinolin-2(1H)-one.

| IUPAC Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 3-Methylquinolin-2(1H)-one | This compound | C₁₀H₉NO | 159.18 | 2721-59-7 | 225-227 |

| 1-Methylquinolin-2(1H)-one | N-Methylcarbostyril | C₁₀H₉NO | 159.18 | 826-71-1 | 72-74 |

| 4-Methylquinolin-2(1H)-one | 4-Methylcarbostyril | C₁₀H₉NO | 159.18 | 607-66-9 | 222-224 |

| 6-Methylquinolin-2(1H)-one | 6-Methylcarbostyril | C₁₀H₉NO | 159.18 | 4053-33-2 | 234-236 |

| 7-Methylquinolin-2(1H)-one | 7-Methylcarbostyril | C₁₀H₉NO | 159.18 | 4053-34-3 | 215-217 |

| 8-Methylquinolin-2(1H)-one | 8-Methylcarbostyril | C₁₀H₉NO | 159.18 | 4053-35-4 | 198-200 |

Isomers Based on the Isocarbostyril (Isoquinolin-1(2H)-one) Core

A key structural isomer of carbostyril is isocarbostyril , for which the preferred IUPAC name is isoquinolin-1(2H)-one (CAS: 491-30-5).[2][3] In this scaffold, the nitrogen atom is at position 2. This structural rearrangement leads to a distinct set of methyl-substituted isomers with different chemical and biological characteristics.

Physicochemical Properties

The properties of methyl-substituted isocarbostyrils are presented below.

| IUPAC Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 3-Methylisoquinolin-1(2H)-one | 3-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 5632-12-2 | 210-212 |

| 2-Methylisoquinolin-1(2H)-one | N-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 5632-11-1 | 55-57 |

| 4-Methylisoquinolin-1(2H)-one | 4-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 33887-57-5 | 178-180 |

| 6-Methylisoquinolin-1(2H)-one | 6-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 131002-10-3 | 204-206 |

| 7-Methylisoquinolin-1(2H)-one | 7-Methylisocarbostyril | C₁₀H₉NO | 159.18 | 5632-14-4 | 208-210 |

Experimental Protocols: Synthesis

The synthesis of these heterocycles can be achieved through various methods, with cyclization reactions being the most common. The Knorr quinoline (B57606) synthesis is a classic and effective method for producing 2-hydroxyquinolines (the tautomeric form of quinolinones).

Example Protocol: Synthesis of 4-Methylquinolin-2(1H)-one via Knorr Cyclization

This procedure is adapted from a verified protocol and involves the acid-catalyzed cyclization of an acetoacetanilide (B1666496).

Reaction: Acetoacetanilide → 4-Methylquinolin-2(1H)-one

Materials:

-

Acetoacetanilide (1 mole, 177 g)

-

Concentrated Sulfuric Acid (185 mL)

-

Methanol

-

Deionized Water

-

1-L three-necked flask equipped with a mechanical stirrer and thermometer

-

Ice bath

Procedure:

-

Acid Preparation: Pre-heat 185 mL of concentrated sulfuric acid to 75°C in the three-necked flask.

-

Substrate Addition: Add 177 g of acetoacetanilide in small portions to the stirred sulfuric acid. Maintain the reaction temperature at 70–75°C using intermittent cooling with an ice bath. The addition should take 20–30 minutes.

-

Reaction Heating: After most of the acetoacetanilide has been added, allow the temperature to rise to 95°C during the addition of the final 10-15 g. The heat of the reaction will maintain this temperature for approximately 15 minutes.

-

Completion: Heat the reaction mixture externally at 95°C for an additional 15 minutes.

-

Precipitation: Cool the solution to 65°C and pour it into 5 L of cold water with vigorous stirring to precipitate the product.

-

Filtration and Washing: After cooling completely, filter the product by suction. Wash the solid sequentially with four 500-mL portions of water and two 250-mL portions of methanol.

-

Drying: Air-dry the product. The expected yield is 138–144 g (86–91%). The resulting 4-methylquinolin-2(1H)-one has a melting point of 219–221°C and is suitable for most applications.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from 95% ethanol, which typically yields a melting point of 222–224°C.

Conclusion

The systematic IUPAC nomenclature is essential for the unambiguous identification of this compound and its isomers. By recognizing the two primary parent scaffolds, quinolin-2(1H)-one and isoquinolin-1(2H)-one, a clear and logical naming system can be applied. The position of the methyl substituent has a marked effect on the physicochemical properties of these compounds, which is a critical consideration in their application in drug discovery and materials science. The provided synthetic protocol for 4-methylquinolin-2(1H)-one serves as a representative example of the robust chemical methods available for accessing this important class of heterocyclic compounds.

References

In-Depth Technical Guide: 3-Methylcarbostyril (3-Methylquinolin-2(1H)-one)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcarbostyril, systematically known as 3-Methylquinolin-2(1H)-one, is a heterocyclic aromatic organic compound belonging to the quinolinone family. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. Derivatives of quinolin-2(1H)-one have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical Identity and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 2721-59-7 | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Melting Point | 234-235 °C | |

| Boiling Point | 346 °C at 760 mmHg | |

| Synonyms | 3-Methylquinolin-2(1H)-one, 3-Methyl-2-quinolone, 3-Methyl-1,2-dihydroquinoline-2-one |

Synthesis

A general experimental workflow for the synthesis of a substituted quinolin-2(1H)-one is outlined below. This can be adapted for the synthesis of this compound by using the appropriate starting materials.

General Experimental Protocol for Quinolin-2(1H)-one Synthesis

-

Acylation of Aniline: Aniline is reacted with an appropriate β-ketoester (e.g., ethyl 2-methylacetoacetate (B1246266) for the synthesis of this compound) to form the corresponding β-anilinoacrylate. This reaction is typically carried out in a suitable solvent like ethanol (B145695).

-

Cyclization: The resulting anilinoacrylate is then subjected to thermal cyclization in a high-boiling point solvent, such as diphenyl ether or Dowtherm A. This step proceeds via an intramolecular electrophilic aromatic substitution to form the quinolinone ring.

-

Purification: The crude product is isolated by cooling the reaction mixture and filtering the precipitated solid. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Biological Activity and Signaling Pathways

Direct experimental evidence for the specific biological activity and signaling pathways of this compound is limited in the available literature. However, the broader class of quinolinone derivatives is well-documented for its diverse pharmacological effects. Many substituted quinolin-2(1H)-ones exhibit significant biological activities, including antibacterial and anticancer properties.[1][2]

One of the most well-characterized signaling systems involving quinolones is the Pseudomonas Quinolone Signal (PQS) pathway in the bacterium Pseudomonas aeruginosa.[3][4] This is a quorum-sensing system that regulates gene expression, including virulence factors, in a cell-density-dependent manner. The signaling molecule in this pathway is 2-heptyl-3-hydroxy-4-quinolone, which is structurally related to this compound.

While it is important to note that this compound is not a direct component of the PQS system, understanding this pathway provides a valuable framework for the potential mechanisms through which other quinolone derivatives might exert biological effects, particularly in bacteria.

Conclusion

This compound is a foundational member of the quinolinone family of heterocyclic compounds. While specific data on its biological activity is sparse, the well-established pharmacological importance of the quinolinone scaffold suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to unlock its full therapeutic potential.

References

- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Photophysical Properties of 3-Methylcarbostyril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 3-Methylcarbostyril, also known as 3-methyl-2-quinolone or 3-methyl-1H-quinolin-2-one. This document collates available quantitative data on its absorption, emission, fluorescence quantum yield, and phosphorescence characteristics. Detailed experimental protocols for key photophysical measurements are outlined to facilitate the replication and validation of these properties. Furthermore, this guide explores the potential relevance of carbostyril derivatives in biological signaling, particularly in the context of bacterial quorum sensing, and presents visual workflows and diagrams to aid in the understanding of experimental and conceptual frameworks.

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the carbostyril (2-quinolone) family. The inherent fluorescence of the carbostyril scaffold has led to its investigation and use in various applications, including as a fluorescent probe and in the development of optical materials. For researchers and professionals in drug discovery and development, understanding the photophysical properties of such molecules is crucial for their potential application as tracers, in bioimaging, and for the development of novel therapeutic agents. This guide aims to consolidate the key photophysical data and methodologies related to this compound, providing a foundational resource for further research and application.

Photophysical Data

The photophysical properties of this compound are summarized below. These properties are influenced by the solvent environment due to solute-solvent interactions.

| Property | Value | Solvent(s) |

| Absorption Maximum (λabs) | 328 nm | Dioxane |

| Emission Maximum (λem) | 385 nm | Dioxane |

| Stokes Shift | 57 nm (4980 cm-1) | Dioxane |

| Fluorescence Quantum Yield (ΦF) | 0.58 | Dioxane |

| Phosphorescence Maximum | 432 nm | Ethanol (77 K) |

| Phosphorescence Lifetime (τP) | 1.30 s | Ethanol (77 K)[1] |

| Triplet State Character | 3ππ* | Ethanol, Methylcyclohexane[1] |

Note: The absorption, emission, and fluorescence quantum yield data are based on values reported for 3-substituted carbostyrils in the foundational work by Wolfbeis et al., which is a key reference in this area.

Experimental Protocols

Accurate determination of photophysical parameters is essential for the reliable application of fluorescent molecules. The following sections detail the standard experimental protocols for measuring the key properties of this compound.

Measurement of Absorption and Emission Spectra

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in the desired spectroscopic grade solvent (e.g., dioxane, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Use a matched cuvette containing the pure solvent as a reference.

-

The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 340-600 nm).

-

The wavelength of maximum emission intensity (λem) is determined from the corrected emission spectrum.

-

Workflow for Spectral Measurements:

References

Discovery and history of quinolinone compounds

An In-depth Technical Guide to the Discovery and History of Quinolinone Compounds

Introduction: The Quinolinone Scaffold

Quinolinone, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry and drug discovery. Structurally, it consists of a benzene (B151609) ring fused to a pyridinone ring. This "privileged scaffold" is found in a variety of natural products, most notably alkaloids, and forms the core of numerous synthetic therapeutic agents.[1] The versatility of the quinolinone nucleus, which allows for structural modifications at multiple positions, has enabled the development of compounds with a remarkable breadth of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of quinolinone compounds, tailored for researchers, scientists, and drug development professionals.

Foundational Discovery and Early History

The story of quinolinone begins with its parent scaffold, quinoline (B57606).

-

1834: German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, a primary source for many aromatic compounds at the time.[3]

-

Late 19th Century - The Era of Synthesis: The true potential of the quinoline scaffold was unlocked through the development of robust synthetic methods. A flurry of activity in the late 1800s led to the discovery of several named reactions that are still fundamental to quinoline chemistry today.[4] These include:

The first syntheses of quinolinone (also referred to as quinolone) structures were reported during this period.[1] Key among these were methods that produced hydroxyl-substituted quinolines, which exist in tautomeric equilibrium with their quinolinone forms. The Conrad-Limpach and the later Gould-Jacobs (1939) reactions became pivotal for accessing the 4-hydroxyquinoline (B1666331), or quinolin-4-one, core structure.[1][6]

The Dawn of a Therapeutic Era: Nalidixic Acid and the Rise of Fluoroquinolones

For decades, quinoline chemistry was primarily of academic and industrial interest (e.g., for dyes). Its therapeutic potential was realized in the mid-20th century.

In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling Drug company isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[7] This compound exhibited modest antibacterial activity and served as the lead structure for a new research program.[7] This investigation led to the development of nalidixic acid , a 1,8-naphthyridine (B1210474) derivative, which became the first clinically used quinolone antibiotic in 1967.[8][9]

Nalidixic acid was primarily effective against Gram-negative bacteria and laid the groundwork for generations of more potent successors.[8] The major breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, which dramatically expanded the spectrum of activity to include Gram-positive bacteria and improved pharmacokinetic properties. This gave rise to the highly successful class of fluoroquinolone antibiotics, which includes widely used drugs like ciprofloxacin (B1669076) and levofloxacin.

Key Experimental Protocols for Quinolinone Synthesis

The following protocols detail two classical and fundamental methods for synthesizing the quinolin-4-one core.

Conrad-Limpach Synthesis (1887)

This reaction involves the condensation of an aniline (B41778) with a β-ketoester. The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (kinetic product at lower temperatures) or 2-hydroxyquinolines (thermodynamic product at higher temperatures).[2][10]

Detailed Methodology (for 4-hydroxyquinoline):

-

Step 1: Condensation to form β-aminoacrylate:

-

To a round-bottom flask, add the substituted aniline (1.0 eq) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl).

-

Stir the mixture at room temperature. The reaction is typically exothermic. Continue stirring for 2-4 hours or until TLC analysis indicates the consumption of the aniline.

-

The intermediate β-aminoacrylate can be isolated by removing any volatile components under reduced pressure, or the crude mixture can be used directly in the next step.

-

-

Step 2: Thermal Cyclization:

-

Add the crude β-aminoacrylate intermediate to a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) in a flask equipped with a reflux condenser. The use of an inert solvent has been shown to increase yields significantly, often up to 95%.[2]

-

Heat the reaction mixture to a high temperature, typically 250-260 °C.

-

Maintain this temperature for 30-60 minutes to induce the intramolecular cyclization.

-

Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

-

The 4-hydroxyquinoline product often precipitates from the solvent upon cooling.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with a non-polar solvent like cyclohexane (B81311) or hexane (B92381) to remove the high-boiling reaction solvent.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or DMF).

-

Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a highly versatile method for preparing 4-hydroxyquinolines, particularly those with a carboxylic acid precursor at the 3-position. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[6][11]

Detailed Methodology (Microwave-Assisted):

Modern protocols often employ microwave irradiation to dramatically reduce reaction times and improve yields.[11][12]

-

Reaction Setup:

-

To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 eq, e.g., 2.0 mmol).

-

Add diethyl ethoxymethylenemalonate (DEEM) in excess (e.g., 3.0 eq, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[12]

-

Seal the vial with a cap.

-

-

Microwave Irradiation:

-

Place the vial in a microwave synthesis system.

-

Heat the reaction mixture to a high temperature (e.g., 250 °C) for a specified time (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically.[11] The initial condensation occurs at lower temperatures, while the intramolecular cyclization requires high thermal energy.

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product will typically form.

-

Isolate the crude product by vacuum filtration.

-

Wash the filtered solid with a cold solvent, such as ice-cold acetonitrile (B52724) or ethanol (e.g., 3 mL), to remove excess DEEM and other impurities.[12]

-

Dry the resulting solid under vacuum. The product is often of high purity (>95%) without further purification.[12]

-

If necessary, the product can be further purified by recrystallization.

-

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates a generalized workflow for the microwave-assisted Gould-Jacobs synthesis of a quinolinone core.

References

- 1. mdpi.com [mdpi.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 9. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 11. benchchem.com [benchchem.com]

- 12. ablelab.eu [ablelab.eu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbostyrils, also known as 2-quinolones, are a class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. A key chemical feature of carbostyrils is their existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. This equilibrium is of paramount importance in drug discovery and development, as the different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence their pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this tautomeric balance is therefore crucial for the rational design of carbostyril-based therapeutic agents.

This technical guide provides a comprehensive overview of the tautomerism in 3-methylcarbostyril (3-methyl-2-quinolone) and related carbostyril derivatives. It summarizes key quantitative data, details experimental protocols for the analysis of the tautomeric equilibrium, and provides visual representations of the underlying chemical principles and experimental workflows.

The Lactam-Lactim Tautomeric Equilibrium

The tautomerism in carbostyrils is a specific case of keto-enol tautomerism, more precisely, a lactam-lactim tautomerism. The equilibrium involves the migration of a proton from the nitrogen atom of the amide group (lactam form) to the carbonyl oxygen (lactim form).

Caption: Lactam-lactim tautomerism in this compound.

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the quinolone ring, the polarity of the solvent, temperature, and concentration. Generally, the lactam form is predominant in the solid state and in nonpolar solvents, while the lactim form can be favored in certain polar solvents or in the gas phase.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is characterized by the equilibrium constant, KT, which is the ratio of the concentration of the lactim (enol) form to the lactam (keto) form:

KT = [Lactim] / [Lactam]

While specific quantitative data for this compound is sparse in the literature, the following tables summarize representative data for the parent compound, carbostyril (2-quinolone), and the influence of substituents, which can be extrapolated to understand the behavior of this compound.

Table 1: Tautomeric Equilibrium Constants (KT) of Carbostyrils in Various Solvents

| Compound | Solvent | Method | KT ([Lactim]/[Lactam]) | Reference |

| Carbostyril | Gas Phase | Mass Spectrometry | >1 (Lactim favored) | [1] |

| Carbostyril | Water | UV Spectroscopy | ~1 x 10-4 | [2] |

| Carbostyril | Dioxane | UV Spectroscopy | ~1 x 10-3 | [2] |

| Carbostyril | Ethanol | UV Spectroscopy | ~2 x 10-4 | [2] |

| Carbostyril | Chloroform | UV Spectroscopy | ~5 x 10-4 | [2] |

Table 2: Spectroscopic Data for Carbostyril Tautomers

| Tautomer | Solvent | UV-Vis (λmax, nm) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Lactam (Keto) | ||||

| Carbostyril | Dioxane | 328 | - | - |

| This compound | DMSO-d6 | - | CH3: ~2.1, NH: ~11.7 | C2: ~162, C3: ~121, C4: ~138, CH3: ~16 |

| Lactim (Enol) | ||||

| 2-Ethoxyquinoline (fixed lactim) | Ethanol | 310, 323 | - | - |

| 2-Hydroxyquinoline (gas phase) | - | Origin at 31,349 cm-1 (~319 nm) | - | - |

Note: NMR data for this compound is primarily for the lactam form as it is the major tautomer in most solvents. Data for the pure lactim form is often inferred from studies of O-alkylated derivatives (fixed lactims).

Experimental Protocols for Tautomerism Analysis

The determination of the tautomeric equilibrium constant and the characterization of the individual tautomers rely on spectroscopic methods, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy

This method is based on the principle that the lactam and lactim tautomers have different chromophoric systems and thus exhibit distinct UV-Vis absorption spectra.

Protocol:

-

Sample Preparation: Prepare a stock solution of the carbostyril in a non-polar solvent where the lactam form is expected to be exclusively present (e.g., cyclohexane). Prepare a series of solutions of the carbostyril in the solvent of interest at a known concentration (typically in the range of 10-4 to 10-5 M).

-

Preparation of "Fixed" Tautomer Standards: Synthesize and purify O-alkylated (e.g., O-methyl or O-ethyl) and N-alkylated (e.g., N-methyl) derivatives of the carbostyril to serve as standards for the pure lactim and lactam forms, respectively.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of the sample solutions and the "fixed" tautomer standards over a relevant wavelength range (e.g., 200-450 nm).

-

Data Analysis:

-

Identify the λmax for the pure lactam and lactim forms from the spectra of the "fixed" derivatives.

-

The molar extinction coefficients (ε) for each tautomer at their respective λmax should be determined.

-

For the solution containing the tautomeric mixture, the absorbance at the λmax of each tautomer is measured.

-

The concentrations of the lactam and lactim forms can be calculated using the Beer-Lambert law and a set of simultaneous equations if the absorption bands overlap.

-

The tautomeric equilibrium constant (KT) is then calculated from the ratio of the concentrations.

-

The presence of an isosbestic point in the spectra of solutions with varying solvent polarity or pH is a strong indication of a two-component equilibrium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided that the rate of interconversion between the tautomers is slow on the NMR timescale.

Protocol:

-

Sample Preparation: Prepare solutions of the carbostyril in a range of deuterated solvents of varying polarity (e.g., CDCl3, acetone-d6, DMSO-d6, methanol-d4) at a concentration suitable for NMR analysis (typically 5-10 mg/mL).

-

Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each solution. It is important to ensure the spectra are fully relaxed to allow for accurate integration of signals.

-

Signal Assignment:

-

Identify distinct signals corresponding to each tautomer. Protons and carbons near the site of tautomerization (e.g., the N-H or O-H proton, C2, C3, C4, and the methyl group in this compound) are typically the most informative.

-

The use of 2D NMR techniques (e.g., HSQC, HMBC) can aid in the unambiguous assignment of signals.

-

Comparison with the spectra of "fixed" N-methyl and O-methyl derivatives is highly beneficial for definitive assignments.

-

-

Quantitative Analysis:

-

Select well-resolved signals that are unique to each tautomer.

-

Carefully integrate the selected signals.

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

Calculate the equilibrium constant (KT) from this ratio.

-

Factors Influencing Tautomeric Equilibrium and Experimental Workflow

The interplay of various factors determines the predominant tautomeric form of a carbostyril. The following diagram illustrates these influences and a typical experimental workflow for their investigation.

Caption: Factors influencing carbostyril tautomerism and the experimental workflow for its analysis.

Conclusion

The lactam-lactim tautomerism of this compound and related carbostyrils is a fundamental aspect of their chemistry with significant implications for their application in medicinal chemistry and materials science. The position of the tautomeric equilibrium is a delicate balance of intrinsic electronic effects of substituents and extrinsic factors, most notably the solvent environment. A thorough understanding of this equilibrium, achieved through rigorous spectroscopic analysis and computational studies, is essential for the design of novel carbostyril-based molecules with optimized properties and desired biological activities. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the tautomeric behavior of these important heterocyclic compounds.

References

Theoretical Calculations of 3-Methylcarbostyril Molecular Structure: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the structural elucidation of 3-Methylcarbostyril, a quinolone derivative of interest in medicinal chemistry. We detail the application of Density Functional Theory (DFT) for in-silico analysis of its molecular geometry and spectroscopic properties. Furthermore, this guide outlines the key experimental protocols, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, which are essential for the validation of theoretical predictions. The integration of computational and experimental data, as presented, offers a robust framework for the detailed structural characterization of this compound and related heterocyclic compounds, facilitating rational drug design and development.

Theoretical and Computational Methodology

The in-silico analysis of this compound's molecular structure is primarily conducted using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2] This approach allows for the accurate prediction of molecular geometries, vibrational frequencies, and other electronic properties.

A typical computational workflow involves the following steps:

-

Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find its most stable conformation (the lowest energy state). This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[2][3] The choice of functional and basis set is crucial for obtaining accurate results.[4]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Property Calculations: Further calculations can be performed to predict other properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).[1]

The diagram below illustrates the logical workflow for a combined theoretical and experimental study of this compound.

Illustrative Quantitative Data

The following tables present hypothetical but realistic quantitative data for this compound, illustrating the expected outcomes of the theoretical calculations and their comparison with experimental results.

Table 1: Comparison of Calculated and Experimental Geometric Parameters.

| Parameter | Atom | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

| Bond Length (Å) | C2-N1 | 1.385 | 1.382 |

| C2-O1 | 1.230 | 1.228 | |

| C3-C4 | 1.370 | 1.368 | |

| C3-C11 | 1.510 | 1.508 | |

| Bond Angle (°) | O1-C2-N1 | 123.5 | 123.3 |

| C4-C3-C11 | 121.0 | 120.8 | |

| N1-C2-C9 | 118.0 | 117.9 | |

| Dihedral Angle (°) | C4-C3-C11-H12 | 179.5 | 179.3 |

| C5-C10-N1-C2 | -178.0 | -177.8 |

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹).

| Vibrational Mode | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (FTIR) | Assignment |

| ν(N-H) | 3450 | 3445 | N-H stretching |

| ν(C=O) | 1680 | 1675 | Carbonyl stretching |

| ν(C=C) | 1610 | 1605 | Aromatic C=C stretching |

| δ(C-H) | 1450 | 1448 | C-H bending |

| γ(C-H) | 820 | 818 | Out-of-plane C-H bending |

Table 3: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm).

| Atom | Theoretical (GIAO) | Experimental (¹H NMR) | Atom | Theoretical (GIAO) | Experimental (¹³C NMR) |

| H4 | 7.50 | 7.48 | C2 | 162.0 | 161.8 |

| H5 | 7.80 | 7.78 | C3 | 125.0 | 124.8 |

| H8 | 7.20 | 7.18 | C4 | 140.0 | 139.8 |

| H11 (CH₃) | 2.30 | 2.28 | C11 (CH₃) | 18.0 | 17.8 |

Experimental Protocols for Validation

Experimental validation is crucial for confirming the accuracy of theoretical models.[5][6]

X-ray Crystallography

X-ray crystallography provides the definitive solid-state molecular structure, including precise bond lengths and angles.[7][8]

-

Crystal Growth:

-

Prepare a saturated or nearly saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate). The choice of solvent is critical for obtaining high-quality crystals.[9]

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly in a dust-free and vibration-free environment.[9] Alternatively, vapor diffusion or slow cooling methods can be employed.[10]

-

Harvest a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality for diffraction analysis.[8]

-

-

Data Collection and Structure Refinement:

-

Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal under a stream of nitrogen gas to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

-

Process the diffraction data (integration and scaling) and solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure in solution.[11] A combination of 1D and 2D NMR experiments is typically required for a complete structural assignment.[11][12]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Acquire a proton NMR spectrum to determine the number and chemical environment of the protons.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon atoms. DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[11]

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[13]

-

Sample Preparation (for solid samples):

-

Attenuated Total Reflectance (ATR): Place a small amount of the powdered this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.[14]

-

KBr Pellet Method: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[14]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).

-

Place the prepared sample in the FTIR spectrometer and record the sample spectrum.

-

The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Conclusion

The integration of theoretical calculations with experimental validation provides a powerful and comprehensive approach to the structural elucidation of this compound. DFT calculations offer a detailed in-silico model of the molecular structure and predicted spectroscopic properties. These theoretical findings are then rigorously tested and refined through experimental techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. This combined methodology not only ensures the accurate determination of the molecular structure but also provides a deeper understanding of its electronic properties, which is invaluable for applications in drug discovery and materials science.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. How To [chem.rochester.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. benchchem.com [benchchem.com]

- 12. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to the Synthesis of 3-Methylcarbostyril via Anilide Cyclization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3-methylcarbostyril, also known as 3-methyl-2(1H)-quinolone, through the intramolecular cyclization of anilide precursors. This methodology is a fundamental approach in the construction of the quinolone scaffold, a core structure in numerous pharmaceuticals and biologically active compounds. This document details the key synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to facilitate the practical application of this chemical transformation in a research and development setting.

Introduction

The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This compound, a substituted 2-quinolone, serves as a valuable building block in the synthesis of more complex molecules. The intramolecular cyclization of anilides, particularly α,β-unsaturated anilides, represents a direct and efficient route to this important heterocyclic compound. This guide will focus on the acid-catalyzed cyclization of crotonanilide as the primary anilide precursor for the synthesis of this compound.

Synthetic Pathways and Mechanisms

The principal route to this compound via anilide cyclization involves two main stages: the formation of the anilide precursor, N-phenylcrotonamide (crotonanilide), followed by its intramolecular cyclization.

Preparation of Crotonanilide

Crotonanilide can be synthesized through the acylation of aniline (B41778) with crotonic acid or its derivatives, such as crotonyl chloride or crotonic anhydride. The reaction is typically carried out in the presence of a coupling agent or a base to facilitate the amide bond formation.

Acid-Catalyzed Intramolecular Cyclization of Crotonanilide

The key step in the synthesis of this compound is the intramolecular cyclization of crotonanilide. This reaction is most commonly achieved under strong acidic conditions, with concentrated sulfuric acid being a widely used reagent. The mechanism proceeds via an electrophilic aromatic substitution pathway.

The reaction mechanism can be visualized as follows:

Methodological & Application

Application Notes and Protocols for 3-Methylcarbostyril as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcarbostyril, also known as 3-methyl-2-quinolinone or 3-methyl-1H-quinolin-2-one, is a heterocyclic compound belonging to the carbostyril (quinolinone) family. Carbostyril derivatives have garnered significant interest in the field of fluorescence sensing and imaging due to their advantageous photophysical properties. These properties, including environmental sensitivity and tunable emission, make them valuable scaffolds for the development of fluorescent probes for various biological applications. This document provides detailed application notes and protocols for the utilization of this compound and its derivatives as fluorescent probes.

The core structure of this compound offers a platform for chemical modifications to create probes that are sensitive to specific analytes or microenvironments. For instance, derivatives of the quinolin-2-one scaffold have been developed as spectroscopic fluorescent probes for real-time monitoring of processes like photopolymerization. Furthermore, the fluorescence of quinoline (B57606) derivatives can be modulated by ion interactions, leading to the design of sensors for metal ions such as Fe³⁺.

Principle of Fluorescence

Fluorescent molecules, or fluorophores, like this compound, absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). The difference between the excitation and emission maxima is known as the Stokes shift. The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For carbostyril derivatives, these properties can be sensitive to the local environment, such as polarity, viscosity, and the presence of specific ions, making them effective as sensors.

Data Presentation

The photophysical properties of fluorescent probes are crucial for their application. Below is a summary of representative data for carbostyril-based fluorescent probes. It is important to note that the specific values for this compound may vary and should be experimentally determined for the specific application and solvent system.

| Property | Value (for Carbostyril-124) | Value (for a 2-quinolinone derivative, PAV-5) | Notes |

| Fluorescence Quantum Yield (Φ) | 0.68%[1] | 2.3%[1] | The quantum yield is highly dependent on the molecular structure and the solvent environment. Lower quantum yields can be advantageous for applications like photocatalysis.[1] |

| Molar Absorptivity (ε) | High (not specified) | 4796.2 M⁻¹cm⁻¹[1] | Represents the efficiency of light absorption at a specific wavelength. |

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound as a Fluorescent Probe for Analyte Sensing

This protocol outlines a general method for testing the efficacy of this compound or its derivatives as a fluorescent probe for a specific analyte (e.g., metal ions, pH changes).

1. Reagent Preparation:

-

Stock Solution of this compound: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The choice of solvent is critical as it can influence the photophysical properties of the probe.

-

Analyte Stock Solution: Prepare a concentrated stock solution of the analyte of interest in an appropriate solvent. For metal ions, deionized water is often suitable. For pH studies, a series of buffer solutions with known pH values should be prepared.

-

Working Buffer: Choose a buffer system that is compatible with the experimental conditions and does not interfere with the fluorescence measurements (e.g., HEPES, PBS).

2. Determination of Optimal Excitation and Emission Wavelengths:

-

Dilute the this compound stock solution in the working buffer to a final concentration of approximately 1-10 µM.

-

Using a spectrofluorometer, record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum.

-

Record the emission spectrum by exciting the sample at the determined optimal excitation wavelength and scanning a range of emission wavelengths.

3. Fluorescence Titration Experiment:

-

To a cuvette containing a fixed concentration of the this compound probe in the working buffer, add increasing concentrations of the analyte from the stock solution.

-

After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

-

Monitor the changes in fluorescence intensity at the emission maximum as a function of the analyte concentration.

-

Plot the fluorescence intensity versus the analyte concentration to determine the sensitivity and detection limit of the probe.

4. Selectivity Assay:

-

To assess the selectivity of the probe, repeat the fluorescence measurement in the presence of other potentially interfering species at concentrations similar to or higher than the target analyte.

-

Compare the fluorescence response in the presence of the target analyte to that in the presence of interfering species.

Diagram: General Workflow for Fluorescent Probe Evaluation

Caption: Workflow for evaluating a fluorescent probe.

Protocol 2: Cellular Imaging with this compound-based Probes

This protocol provides a general guideline for using a fluorescent probe derived from this compound for cellular imaging. This protocol may require optimization depending on the specific probe, cell type, and imaging setup.

1. Cell Culture and Seeding:

-

Culture the cells of interest in an appropriate medium and under standard conditions (e.g., 37°C, 5% CO₂).

-

Seed the cells onto a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.

2. Probe Loading:

-

Prepare a stock solution of the this compound-based probe in DMSO.

-

Dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

-

Remove the culture medium from the cells and wash them with a warm phosphate-buffered saline (PBS).

-

Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The optimal incubation time and concentration should be determined experimentally.

3. Washing and Imaging:

-

After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

-

Add fresh, warm culture medium or an imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

-

Acquire images and perform any necessary image analysis.

4. Co-localization Studies (Optional):

-

To determine the subcellular localization of the probe, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Acquire images in different fluorescence channels and merge them to observe the degree of overlap between the probe and the organelle tracker.

Diagram: Cellular Imaging Protocol

Caption: Steps for cellular imaging with a fluorescent probe.

Signaling Pathways and Mechanisms

The fluorescence response of this compound-based probes can be modulated through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

-

Intramolecular Charge Transfer (ICT): In many fluorescent probes, the binding of an analyte can alter the electron-donating or -withdrawing properties of a functional group attached to the fluorophore. This change in the electronic distribution upon excitation leads to a shift in the emission wavelength or a change in fluorescence intensity.

Diagram: Intramolecular Charge Transfer (ICT) Mechanism

Caption: Simplified diagram of the ICT process in a fluorescent probe.

Conclusion

This compound provides a versatile and stable scaffold for the design of novel fluorescent probes. By modifying its core structure, researchers can develop sensors for a wide range of analytes and cellular components. The protocols provided herein offer a starting point for the application of these probes in chemical and biological research. It is essential to empirically optimize the experimental conditions for each specific probe and application to ensure reliable and accurate results.

References

Applications of Fluorescent Carbostyril Derivatives in Spectroscopy

Introduction

Carbostyril derivatives, also known as 2-quinolinones or 1,2-dihydroquinolin-2-ones, represent a versatile class of heterocyclic compounds. Certain derivatives exhibit strong fluorescence, making them valuable tools in various spectroscopic applications. Their photochemical and thermal stability often surpasses that of analogous coumarin (B35378) dyes. This document provides an overview of the applications of fluorescent carbostyril derivatives, with a focus on their spectroscopic properties and relevant experimental protocols. While specific data for 3-Methylcarbostyril was not prominently available, this report details the properties and applications of structurally related and well-studied fluorescent carbostyril analogs.

Spectroscopic Properties of Substituted Carbostyrils

The fluorescence properties of carbostyril derivatives are highly dependent on the nature and position of substituents on the quinolinone ring. Generally, electron-donating groups in positions 6 and 7, combined with an electron-withdrawing group in position 4, lead to significant bathochromic shifts and increased fluorescence quantum yields.[1] For instance, the commercially available 7-amino-4-methylcarbostyril (Carbostyril 124) is a well-known blue-emitting fluorophore with a high quantum yield, often used as a fluorescence standard.[2][3]

The photophysical properties of several push-pull substituted carbostyril derivatives have been investigated, demonstrating their potential as potent fluorophores.[1] The substitution pattern significantly influences the absorption and emission maxima, as well as the quantum yield (Φ).

Quantitative Data Summary

The following table summarizes the spectroscopic data for a selection of substituted carbostyril derivatives in different solvents.[1]

| Compound | Substituents | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Quantum Yield (Φ) |

| 1 | 6,7-dimethoxy-4-trifluoromethyl | DMSO | 357 | 402 | 45 | 0.21 |

| 1 | 6,7-dimethoxy-4-trifluoromethyl | Water | 344 | 393 | 49 | 0.10 |

| 4 | 6-amino-7-methoxy-4-trifluoromethyl | DMSO | 398 | 460 | 62 | 0.65 |

| 4 | 6-amino-7-methoxy-4-trifluoromethyl | Water | 382 | 470 | 88 | 0.12 |

| 6 | 6-methylamino-7-methoxy-4-trifluoromethyl | DMSO | 414 | 480 | 66 | 0.75 |

| 6 | 6-methylamino-7-methoxy-4-trifluoromethyl | Water | 400 | 492 | 92 | 0.15 |

| 7 | 6-dimethylamino-7-methoxy-4-trifluoromethyl | DMSO | 384 | 557 | 173 | 0.11 |

| 7 | 6-dimethylamino-7-methoxy-4-trifluoromethyl | Water | 366 | 580 | 214 | 0.01 |

| 10 (Carbostyril 124) | 7-amino-4-methyl | - | - | - | - | 0.68[2] |

| N-methyl-1,2-dihydroquinoline-3-carboxylates | Various | THF | - | 490-560 | - | 0.5-0.9[4] |

Experimental Protocols

General Synthesis of Fluorescent Carbostyrils (Knorr Reaction)

A general method for synthesizing substituted carbostyrils is the Knorr cyclization reaction.[1]

Materials:

-

Substituted aniline (B41778)

-

β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate)

-

Concentrated sulfuric acid or polyphosphoric acid

-

Platinum(IV) oxide (for reduction of nitro groups, if applicable)

-

Hydrogen gas (for reduction)

Procedure:

-

Add the substituted aniline to the hot β-keto ester.

-

Heat the mixture until the elimination of alcohol ceases.

-

Perform cyclization of the intermediate by adding it to concentrated sulfuric acid or polyphosphoric acid.

-

For derivatives synthesized from nitro-anilines, reduce the nitro group to an amino group via heterogeneous catalysis using PtO₂ and H₂.[1]

-

Purify the final product using appropriate chromatographic techniques.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined using a relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or Carbostyril 124).[1][2]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorophotometer

Procedure:

-

Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

-